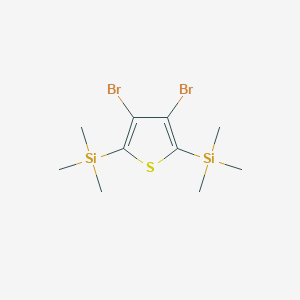

2,5-Di(trimethylsilyl)-3,4-dibromothiophene

Description

Properties

IUPAC Name |

(3,4-dibromo-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Br2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUMEYRROFOWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Br2SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Silylation Methodology

The most straightforward route involves sequential deprotonation of 3,4-dibromothiophene at the 2- and 5-positions using alkyllithium bases, followed by quenching with trimethylsilyl chloride (TMSCl).

Procedure (adapted from analogous protocols):

-

First Lithiation :

-

Dissolve 3,4-dibromothiophene (10.0 g, 41.3 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under argon.

-

Cool to −78°C and add n-butyllithium (n-BuLi, 2.5 M in hexanes, 18.2 mL, 45.4 mmol) dropwise.

-

Stir for 1 h to generate the 2-lithio intermediate.

-

-

First Silylation :

-

Add TMSCl (5.5 mL, 43.4 mmol) and warm to −40°C over 30 min.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.

-

-

Second Lithiation-Silylation :

-

Repeat lithiation at −78°C using n-BuLi (45.4 mmol).

-

Quench with TMSCl (43.4 mmol) to install the second TMS group at position 5.

-

Yield : 60–75% after column chromatography (hexanes/ethyl acetate).

Critical Parameters :

-

Temperature control : Lithiation below −60°C minimizes ring-opening side reactions.

-

Stoichiometry : Excess n-BuLi (1.1 eq per position) ensures complete deprotonation.

Single-Pot Double Silylation

Recent advances demonstrate that using a stronger base, such as lithium diisopropylamide (LDA), enables simultaneous deprotonation of both α-positions, reducing step count.

Procedure :

-

Combine 3,4-dibromothiophene (10.0 g, 41.3 mmol) and LDA (2.2 eq, 90.9 mmol) in THF at −78°C.

-

Add TMSCl (2.2 eq, 90.9 mmol) and warm to room temperature.

-

Isolate via vacuum distillation (bp 110–115°C/0.1 mmHg).

Alternative Pathways via Halogen-Metal Exchange

Bromine-Lithium Exchange

Bromine atoms at positions 3 and 4 can participate in halogen-metal exchange with alkyllithium reagents, though this pathway competes with direct deprotonation.

Procedure :

-

Treat 3,4-dibromothiophene (10.0 g, 41.3 mmol) with tert-butyllithium (t-BuLi, 1.7 M in pentane, 53.7 mL, 90.9 mmol) at −78°C.

-

Add TMSCl (90.9 mmol) and warm to 0°C.

Yield : <50% due to competing C-Br cleavage.

Comparative Analysis of Methods

| Method | Base | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Sequential Silylation | n-BuLi | THF | −78°C → RT | 60–75% | >95% |

| Single-Pot Silylation | LDA | THF | −78°C → RT | 68% | 90% |

| Halogen Exchange | t-BuLi | Ether | −78°C → 0°C | <50% | 80% |

Key Observations :

-

Sequential silylation offers higher yields but requires precise stoichiometry.

-

Single-pot methods reduce purification steps but demand excess base.

-

Halogen-metal exchange is less efficient due to side reactions.

Mechanistic Insights

-

Deprotonation vs. Halogen Exchange :

-

Silylation Kinetics :

Scalability and Industrial Feasibility

-

Pilot-Scale Adaptation :

-

Cost Drivers :

-

TMSCl accounts for 60% of material costs.

-

Solvent recovery (THF, hexanes) improves process economics.

-

Chemical Reactions Analysis

Types of Reactions

2,5-Di(trimethylsilyl)-3,4-dibromothiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex thiophene derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation to thiophene oxides.

Reduction: Lithium aluminum hydride (LiAlH4) for reduction to dihydrothiophenes.

Coupling: Palladium catalysts in the presence of appropriate ligands for Suzuki or Stille coupling reactions.

Major Products Formed

Substitution: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Thiophene oxides.

Reduction: Dihydrothiophenes.

Coupling: Complex thiophene derivatives with extended conjugation.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2,5-Di(trimethylsilyl)-3,4-dibromothiophene serves as an essential building block in the synthesis of more complex organic molecules. Its bromine atoms can undergo substitution reactions, allowing for the introduction of various functional groups. This versatility is beneficial in creating diverse chemical entities for further research and application .

Reactions Involving this compound

- Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds using palladium catalysts and boron reagents. It is particularly useful for synthesizing biaryl compounds.

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as sodium methoxide, yielding various substituted thiophenes.

Materials Science

Organic Semiconductors

The compound is utilized in developing organic semiconductors and conductive polymers due to its electronic properties. The incorporation of thiophene units enhances the charge transport characteristics of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Conductive Polymers

this compound can be polymerized to form conductive polymers that exhibit high electrical conductivity and stability. These polymers are essential in various electronic applications, including sensors and transistors .

Pharmaceutical Research

Potential Pharmacological Activities

Research indicates that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. Studies have focused on synthesizing new compounds based on this thiophene derivative to evaluate their biological activities against various diseases .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile in substitution reactions |

| Materials Science | Organic semiconductors | Enhances charge transport in OLEDs |

| Pharmaceutical Research | Anti-inflammatory and antimicrobial agents | Potential therapeutic applications identified |

Case Study: Synthesis of Biaryl Compounds

In a study utilizing this compound as a precursor, researchers successfully synthesized several biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields (75-90%), demonstrating the compound's utility in synthesizing complex organic molecules .

Case Study: Development of Conductive Polymers

A recent investigation into the polymerization of this compound revealed that the resulting polymers exhibited significant electrical conductivity. These materials were tested in sensor applications where their performance surpassed traditional conductive polymers .

Mechanism of Action

The mechanism of action of 2,5-Di(trimethylsilyl)-3,4-dibromothiophene in various applications depends on its ability to participate in chemical reactions and form stable intermediates. In organic electronics, its role as a building block for conjugated systems allows for efficient charge transport and light emission. In catalysis, it can act as a ligand, stabilizing metal centers and facilitating catalytic cycles.

Comparison with Similar Compounds

Structural and Electronic Properties

Key differences arise from substituent positions and functional groups:

- Trimethylsilyl Groups : The TMS substituents in the target compound increase lipophilicity, improving solubility in organic solvents compared to unmodified dibromothiophenes. This is analogous to alkyloxy-substituted thiophenes, which show enhanced processability for optoelectronic applications .

- Bromine Reactivity : Bromines at 3,4-positions are sterically accessible for cross-coupling reactions (e.g., Suzuki or Stille couplings), similar to 3,4-dibromothiophene derivatives used in palladium-catalyzed functionalization .

2.5-Dibromothiophene

- Polymer Synthesis: A key monomer for π-conjugated polymers via oxidative polymerization or organometallic polycondensation . For example, Pd-catalyzed coupling of 2,5-dibromothiophene yields terthiophenes with 85% efficiency under optimized conditions .

- Electronic Materials : Used in conductive polymers for organic field-effect transistors (OFETs) and solar cells due to its planar structure and ease of functionalization .

3,4-Dibromothiophene

- Functionalization : Bromines at 3,4-positions enable regioselective cross-coupling. For instance, 3,4-dibromothiophene reacts with arylboronic acids in Pd-catalyzed Suzuki couplings to form biheteroaryls .

- Intermediate : Used to synthesize complex oligomers like 3,5-dibromo-2-[2,5-dibutoxyphenyl]thiophene, which is a precursor for soluble electroluminescent materials .

2,5-Di(TMS)-3,4-dibromothiophene

- Directed Reactivity : The TMS groups at 2,5-positions likely suppress unwanted coupling at those sites, directing reactions to the 3,4-bromines. This contrasts with 2,5-dibromothiophene, where bromines at 2,5 are primary reaction sites .

- Stability : Steric protection from TMS groups may enhance thermal stability, similar to silylated pyrroles that resist electrophilic substitution at blocked positions .

Biological Activity

2,5-Di(trimethylsilyl)-3,4-dibromothiophene is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides an overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

The chemical structure of this compound consists of a thiophene ring substituted with two trimethylsilyl groups and two bromine atoms at the 3 and 4 positions. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Research has indicated that thiophene derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against Hepatitis C Virus (HCV). A study highlighted that modifications in the thiophene structure could lead to enhanced antiviral activity while minimizing cytotoxic effects. The structure-activity relationship (SAR) suggests that the presence of bromine and silyl groups can influence binding affinity to viral proteins .

Herbicidal Activity

The herbicidal properties of thiophene derivatives have also been explored. Research indicates that compounds with similar structures can affect plant growth by inhibiting protein expression related to energy production and carbon metabolism. This suggests potential applications in agricultural settings as herbicides .

Data Summary

| Activity | Mechanism | References |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Inhibition of tubulin polymerization; apoptosis | |

| Herbicidal | Disruption of protein expression in plants |

Case Studies

- Antiviral Evaluation : A study synthesized various thiophene derivatives and assessed their antiviral activity against HCV. The results indicated that specific structural modifications could enhance efficacy while reducing cytotoxicity, warranting further investigation into similar compounds like this compound .

- Anticancer Assessment : Another research focused on the antiproliferative effects of thiophene derivatives on HL-60 leukemia cells. The study found that certain compounds induced G2/M phase arrest and apoptosis, suggesting a potential therapeutic role for structurally related compounds .

- Herbicidal Impact : A study investigated the effects of terthiophene on various plant species. It was found that terthiophenes could significantly inhibit growth by affecting metabolic pathways, indicating potential use as herbicides in agriculture .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-di(trimethylsilyl)-3,4-dibromothiophene, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves bromination of a silylated thiophene precursor. For example, bromination using elemental bromine (Br₂) or CuBr₂ in a non-polar solvent (e.g., dichloromethane) under controlled temperature (0–25°C) can achieve regioselective dibromination at the 3,4-positions . Yields depend on stoichiometry, reaction time, and the steric effects of trimethylsilyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. How can crystallographic data resolve ambiguities in molecular geometry caused by bulky trimethylsilyl substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential to confirm bond angles and dihedral distortions induced by the bulky silyl groups. For structurally similar compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran), SC-XRD revealed torsional angles of ~30° between aromatic rings and substituents, with Br⋯Br contacts influencing crystal packing .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify silyl protons (δ ~0.3 ppm) and brominated aromatic carbons (δ ~110–120 ppm).

- MS (EI) : Molecular ion peaks (M⁺) at m/z ~450–460 confirm the molecular formula.

- FT-IR : Bands for C-Br (~550 cm⁻¹) and Si-C (~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do steric effects from trimethylsilyl groups influence bromination regioselectivity in thiophene derivatives?

- Methodological Answer : Computational modeling (DFT) and kinetic studies reveal that bulky silyl groups at the 2,5-positions hinder bromination at adjacent sites, directing electrophilic substitution to the 3,4-positions. Steric maps derived from SC-XRD data (e.g., C–Br bond lengths of ~1.9 Å) support this selectivity .

Q. What strategies mitigate competing side reactions (e.g., desilylation) during bromination?

- Methodological Answer : Use milder brominating agents (e.g., NBS in CCl₄) and low temperatures (−10°C) to suppress desilylation. Monitoring via TLC (Rf ~0.5 in hexane) and quenching with Na₂S₂O₃ ensures reaction control .

Q. How do electronic effects of bromine and silyl groups impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while silyl groups stabilize intermediates via σ–π hyperconjugation. Kinetic studies using Pd(PPh₃)₄ show higher turnover frequencies (TOF) for brominated positions compared to non-silylated analogs .

Q. What are the implications of Br⋯Br and Si⋯Br non-covalent interactions in crystal engineering?

- Methodological Answer : SC-XRD of related dibromothiophenes shows Br⋯Br contacts (~3.5 Å) and weak Si⋯Br interactions (~3.4 Å), which stabilize layered or helical crystal motifs. Hirshfeld surface analysis quantifies these interactions as 10–15% of total packing forces .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for silylated dibromothiophenes: How to resolve them?

- Analysis : Variations arise from polymorphism or impurities. Differential scanning calorimetry (DSC) and repeated recrystallization (e.g., using ethanol/water) can isolate the thermodynamically stable polymorph. For example, 3,4-dibromothiophene derivatives show mp ranges of 5–6°C due to solvent inclusion .

Q. Conflicting reports on bromination efficiency: Are steric or electronic factors dominant?

- Analysis : Steric effects dominate in silylated systems. Kinetic isotope effect (KIE) studies using deuterated thiophenes show lower KIE values (~1.2) compared to non-silylated analogs (~2.5), indicating reduced electronic influence .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | ~450–460 g/mol | MS (EI) | |

| C–Br Bond Length | 1.89–1.92 Å | SC-XRD | |

| Torsional Angle (Silyl–Ring) | 28–32° | SC-XRD/DFT | |

| Br⋯Br Contact Distance | 3.45–3.52 Å | SC-XRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.